molecular formula C10H11ClN2O2 B4758306 N-(5-chloro-2-methylphenyl)-N'-methylethanediamide

N-(5-chloro-2-methylphenyl)-N'-methylethanediamide

Cat. No. B4758306
M. Wt: 226.66 g/mol
InChI Key: JDXLZGDKCFMWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-N'-methylethanediamide, also known as chloroacetamide, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and has been found to have numerous biochemical and physiological effects.

Mechanism of Action

Chloroacetamide exerts its inhibitory effects on enzymes through the formation of covalent bonds with the active site of the enzyme. This covalent bond formation results in the irreversible inhibition of the enzyme, which can have long-lasting effects on its activity.
Biochemical and Physiological Effects
Chloroacetamide has been found to have numerous biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been found to inhibit the activity of metalloproteinases, which can lead to the prevention of extracellular matrix degradation and tumor metastasis.

Advantages and Limitations for Lab Experiments

Chloroacetamide has several advantages as a research tool. It is a potent inhibitor of enzymes, which can allow for the study of enzyme function and activity. It is also relatively easy to synthesize and purify, which makes it a cost-effective research tool.
However, N-(5-chloro-2-methylphenyl)-N'-methylethanediamideide also has limitations. Its irreversible inhibition of enzymes can make it difficult to study the effects of enzyme activity over time. Additionally, its potent inhibitory effects can lead to off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-N'-methylethanediamideide. One potential direction is the development of more specific inhibitors of enzymes that can avoid off-target effects. Another potential direction is the study of the long-term effects of N-(5-chloro-2-methylphenyl)-N'-methylethanediamideide inhibition on enzyme activity and function. Additionally, the therapeutic potential of N-(5-chloro-2-methylphenyl)-N'-methylethanediamideide in the treatment of cognitive disorders and cancer should be further explored.

Scientific Research Applications

Chloroacetamide has been used in various scientific research studies due to its potent inhibitory effects on enzymes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders.
Chloroacetamide has also been found to inhibit the activity of various metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. This inhibition can have therapeutic effects in the treatment of cancer and other diseases that involve abnormal extracellular matrix remodeling.

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-6-3-4-7(11)5-8(6)13-10(15)9(14)12-2/h3-5H,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXLZGDKCFMWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-N'-methylethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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